molecular formula C10H19P B12561834 (But-1-yn-1-yl)(dipropyl)phosphane CAS No. 194038-23-8

(But-1-yn-1-yl)(dipropyl)phosphane

Cat. No.: B12561834
CAS No.: 194038-23-8
M. Wt: 170.23 g/mol
InChI Key: YXVAYDFDHVQWHL-UHFFFAOYSA-N
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Description

(But-1-yn-1-yl)(dipropyl)phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three carbon atoms The specific structure of this compound includes a but-1-yn-1-yl group and two propyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-1-yn-1-yl)(dipropyl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of a chlorophosphine with a Grignard reagent. For example, the reaction of chlorophosphine with but-1-yn-1-ylmagnesium bromide and dipropylmagnesium bromide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(But-1-yn-1-yl)(dipropyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the but-1-yn-1-yl or propyl groups are replaced by other functional groups.

    Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Addition: Electrophiles like bromine or hydrochloric acid can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Addition: Addition products with electrophiles.

Scientific Research Applications

(But-1-yn-1-yl)(dipropyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (But-1-yn-1-yl)(dipropyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can coordinate with transition metals, forming complexes that can catalyze various chemical reactions. These complexes can activate substrates and facilitate bond formation or cleavage, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(But-1-yn-1-yl)(dipropyl)phosphane is unique due to its combination of a but-1-yn-1-yl group and two propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in catalysis and material science.

Properties

CAS No.

194038-23-8

Molecular Formula

C10H19P

Molecular Weight

170.23 g/mol

IUPAC Name

but-1-ynyl(dipropyl)phosphane

InChI

InChI=1S/C10H19P/c1-4-7-10-11(8-5-2)9-6-3/h4-6,8-9H2,1-3H3

InChI Key

YXVAYDFDHVQWHL-UHFFFAOYSA-N

Canonical SMILES

CCCP(CCC)C#CCC

Origin of Product

United States

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